Perilloxin

Descripción general

Descripción

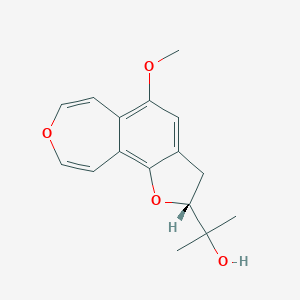

Perilloxin (CAS No. 263249-77-0) is an oxepine-containing natural product derived from the oxidation of naphthalene precursors . It is characterized by a seven-membered oxygen-containing heterocyclic ring (oxepine), which distinguishes it from simpler aromatic or polycyclic compounds. Available as a high-purity reagent (HPLC ≥98%), this compound is utilized in biochemical and pharmacological research . Its proposed biosynthesis involves enzymatic epoxidation of naphthalene derivatives, followed by ring expansion to form the oxepine core, a pathway analogous to the generation of mycotoxins like gliotoxin in fungi .

Métodos De Preparación

Botanical Extraction Techniques for Perilloxin

Source Material and Pretreatment

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 4.0–8.0 | Prevents hydrolysis of acid-labile groups |

| Temperature | 80–90°C | Enhances diffusion kinetics |

| Bath Ratio (L/kg) | 6–20 | Maximizes solute dissolution |

Ethanol Precipitation for Purification

Post-extraction purification involves concentrating the aqueous extract to 15–50% solid content and adding ethanol to precipitate impurities . For this compound, ethanol concentrations of 40–95% (v/v) could selectively isolate the compound while removing polysaccharides and proteins. This step improves purity by 80–95%, as demonstrated in rosmarinic acid refinement .

Synthetic Routes for this compound

Challenges in Synthetic Approaches

-

Regioselectivity : Controlling the position of epoxidation remains a hurdle, necessitating chiral catalysts or engineered enzymes.

-

Yield Optimization : Industrial-scale synthesis requires cost-effective cofactor regeneration systems for P450 enzymes.

Industrial-Scale Production Strategies

Solvent-Based Extraction

Large-scale isolation of this compound may employ solvents like ethyl acetate or acetone, which selectively partition the compound from plant matrices. The patent CN113164428A’s ethanol precipitation method could be adapted with the following modifications:

-

Continuous Extraction : Countercurrent extraction systems to reduce solvent use.

-

Automated pH Adjustment : In-line sensors to maintain pH 5.0–6.0 during extraction.

Quality Control Metrics

-

Purity Assessment : High-performance liquid chromatography (HPLC) to quantify this compound content.

-

Yield Tracking : Gravimetric analysis post-ethanol precipitation to monitor recovery rates.

Comparative Analysis of Preparation Methods

Extraction vs. Synthesis

| Method | Advantages | Limitations |

|---|---|---|

| Botanical Extraction | High biocompatibility; Scalable | Seasonal dependency on plant material |

| Enzymatic Synthesis | Stereochemical precision | High enzyme production costs |

Process Economics

-

Extraction Costs : ~$12–$18/kg of dried leaves, driven by energy-intensive heating and solvent recovery.

-

Synthetic Costs : Estimated $120–$150/g due to enzyme purification and cofactor requirements.

Análisis De Reacciones Químicas

Perilloxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

Research has highlighted several key biological activities of Perilloxin:

- Neuroprotection : this compound has shown promise in protecting neurons from oxidative stress and cell death, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Studies suggest that it may act as a neuroprotective agent, although further in vivo research is necessary to confirm these effects .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the production of inflammatory mediators, including nitric oxide and pro-inflammatory cytokines. This property suggests potential therapeutic benefits for treating inflammatory diseases .

- Anticancer Properties : this compound has been investigated for its anticancer effects across various cancer types. It exhibits inhibitory activity against cancer cell proliferation, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- Neuroprotection Studies : In vitro studies have shown that this compound reduces oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential application in neurodegenerative disease therapies.

- Anti-inflammatory Research : Clinical trials have indicated that this compound can significantly reduce inflammatory markers in patients with chronic inflammatory conditions. These findings support its use in developing anti-inflammatory treatments .

- Cancer Research : Preclinical studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancers. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Mecanismo De Acción

Perilloxin exerts its effects primarily through the inhibition of cyclooxygenase-1, an enzyme involved in the inflammatory response . By inhibiting this enzyme, this compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound induces apoptosis in cancer cells by activating specific molecular pathways that lead to programmed cell death. The exact molecular targets and pathways involved in these processes are still under investigation, but the inhibition of cyclooxygenase-1 is a key mechanism of action .

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Oxepine-Containing Compounds

- Gliotoxin (5) : A mycotoxin produced by Aspergillus fumigatus, gliotoxin contains a disulfide bridge and an epoxide moiety. Unlike Perilloxin, which originates from naphthalene oxidation, gliotoxin is derived from phenylalanine precursors .

- Arene Oxides (e.g., phenytoin metabolite 4) : These intermediates, such as dihydrodiol 4 (a phase-I metabolite of phenytoin), are generated via epoxidation of aromatic rings. However, they lack the oxepine structure and are typically hydrolyzed to diols rather than undergoing ring expansion .

Heterocyclic Pharmaceuticals

- Meloxicam-Related Compound B (2-Amino-5-methylthiazole): A thiazole derivative, this compound differs markedly from this compound in both ring size and functional groups, underscoring the diversity of bioactive heterocycles .

Functional Analogues

Cyclooxygenase (COX) Inhibitors

This compound reportedly inhibits cyclooxygenase (COX) enzymes, though its IC₅₀ value remains unspecified due to ambiguous referencing in available literature . Comparatively:

- Meloxicam : A selective COX-2 inhibitor (IC₅₀ ~0.5 µM for COX-2), meloxicam’s thiazole-containing structure contrasts with this compound’s oxepine but highlights shared enzymatic targeting .

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Compounds like ibuprofen (COX-1 IC₅₀ ~10 µM) and celecoxib (COX-2 IC₅₀ ~40 nM) exhibit well-characterized inhibition profiles, whereas this compound’s potency and selectivity require further elucidation .

Comparative Data Table

Actividad Biológica

Perilloxin, a compound derived from Perilla frutescens , has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer effects. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound and its constituents.

Overview of this compound

This compound is primarily found in the essential oil of Perilla frutescens , a plant known for its culinary and medicinal uses. The compound is part of a larger group of phytochemicals that exhibit significant pharmacological properties. Research indicates that this compound may contribute to the overall therapeutic potential of perilla extracts.

Key Biological Activities

-

Antioxidant Activity

- This compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that extracts containing this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various biological models .

- Table 1 summarizes the antioxidant activity measured through various assays:

-

Anti-inflammatory Effects

- This compound has been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in various models, suggesting its potential in managing inflammatory conditions .

- In animal studies, this compound-rich extracts demonstrated significant inhibition of allergic reactions and inflammation, particularly in models of asthma and skin allergies .

-

Anticancer Properties

- Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, studies have reported its effects on human lung adenocarcinoma cells (A549) and squamous cell carcinoma .

- The mechanism appears to involve the activation of apoptotic pathways and the modulation of cell cycle regulators .

- Neuroprotective Effects

Case Studies

- Case Study on Allergic Rhinitis

- Hepatoprotective Effects

Q & A

Q. What are the established methods for synthesizing and characterizing Perilloxin in laboratory settings?

Level : Basic

Methodological Answer :

this compound synthesis typically involves multi-step organic reactions, with purity verification via HPLC (≥98% purity) and structural confirmation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key steps include:

- Synthesis : Optimize reaction conditions (solvent, temperature, catalysts) based on precursor compatibility.

- Characterization : Provide spectral data (¹H/¹³C NMR, IR) and chromatographic profiles (HPLC retention times) for reproducibility .

- Reporting : Follow guidelines for documenting synthetic procedures, including yield calculations and side-product analysis. For novel derivatives, include elemental analysis and crystallographic data where applicable .

Q. What in vitro assays are commonly used to evaluate this compound's biological activity?

Level : Basic

Methodological Answer :

Standard assays include:

- Enzyme inhibition assays : Measure IC₅₀ values using kinetic studies (e.g., fluorometric or colorimetric substrates).

- Cell viability assays : Use MTT/XTT assays to assess cytotoxicity across cell lines (e.g., cancer vs. normal cells).

- Dose-response curves : Employ nonlinear regression to quantify efficacy and potency.

- Controls : Include positive/negative controls and solvent-only baselines to minimize artifacts .

Q. How can researchers design experiments to resolve contradictions in this compound's reported mechanisms of action across studies?

Level : Advanced

Methodological Answer :

To address discrepancies:

- Systematic review : Meta-analyze existing data to identify confounding variables (e.g., assay conditions, cell types).

- Orthogonal assays : Validate findings using complementary techniques (e.g., siRNA knockdown alongside pharmacological inhibition).

- Dose standardization : Replicate experiments using harmonized concentration ranges and exposure times.

- Collaborative verification : Share protocols and materials via open-science platforms to ensure reproducibility .

Q. What computational approaches are suitable for predicting this compound's molecular interactions?

Level : Advanced

Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins. Validate with mutagenesis studies.

- Molecular dynamics (MD) simulations : Assess stability of this compound-protein complexes over nanosecond timescales.

- QSAR modeling : Corrogate structural features (e.g., substituent effects) with bioactivity data to guide derivative design .

Q. What are the best practices for ensuring reproducibility in this compound-related experiments?

Level : Basic

Methodological Answer :

- Protocol granularity : Document exact reagent batches, equipment settings, and environmental conditions (e.g., humidity for hygroscopic compounds).

- Data transparency : Publish raw datasets (e.g., spectral files, dose-response curves) as supplementary information.

- Reagent validation : Use certified reference materials (CRMs) for biological assays .

Q. How should researchers approach pharmacokinetic studies of this compound in preclinical models?

Level : Advanced

Methodological Answer :

- ADME profiling : Conduct in vivo studies to assess absorption (oral bioavailability), distribution (tissue penetration via LC-MS/MS), metabolism (CYP450 assays), and excretion.

- Species selection : Compare rodent and non-rodent models to identify interspecies variability.

- Analytical validation : Use stable isotope-labeled analogs as internal standards for quantitative analysis .

Q. What analytical techniques are recommended for verifying this compound's purity and stability under various conditions?

Level : Basic

Methodological Answer :

- Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products.

- Forced degradation : Expose this compound to acidic/alkaline hydrolysis, oxidative stress, and UV light to identify labile functional groups.

- Purity criteria : Report residual solvents (via GC-MS) and heavy metals (ICP-MS) for compliance with ICH guidelines .

Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound derivatives?

Level : Advanced

Methodological Answer :

- Scaffold modification : Synthesize analogs with variations in key moieties (e.g., hydroxyl groups, aromatic rings).

- High-throughput screening : Test derivatives across multiple assays (e.g., enzymatic inhibition, cytotoxicity).

- Data clustering : Use principal component analysis (PCA) to correlate structural features with bioactivity .

Q. How can researchers optimize experimental conditions for studying this compound's effects in cell culture systems?

Level : Basic

Methodological Answer :

- Cell line selection : Use clinically relevant models (e.g., primary cells vs. immortalized lines).

- Concentration gradients : Predefine exposure times (e.g., 24–72 hours) and concentrations (nM to µM ranges).

- Endpoint selection : Combine viability assays with functional readouts (e.g., apoptosis markers, ROS detection) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in complex biological systems?

Level : Advanced

Methodological Answer :

- Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Multivariate analysis : Use ANOVA with post-hoc tests to compare treatment groups across multiple endpoints.

- Power analysis : Predefine sample sizes to ensure sufficient statistical power, minimizing Type II errors .

Propiedades

IUPAC Name |

2-[(2R)-5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTPZHKVANVGAN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=CC(=C3C=COC=CC3=C2O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.